1-((4,6-Dimethoxy-1,3,5-triazin-2-yl)methyl)-3-(3,5-dimethylphenyl)urea
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Overview
Description
1-((4,6-Dimethoxy-1,3,5-triazin-2-yl)methyl)-3-(3,5-dimethylphenyl)urea is a synthetic organic compound that belongs to the class of triazine derivatives. These compounds are known for their diverse applications in various fields, including agriculture, pharmaceuticals, and materials science. The unique structure of this compound, featuring a triazine ring and a urea moiety, imparts specific chemical and physical properties that make it valuable for research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-((4,6-Dimethoxy-1,3,5-triazin-2-yl)methyl)-3-(3,5-dimethylphenyl)urea typically involves the reaction of 4,6-dimethoxy-1,3,5-triazine with a suitable urea derivative. The reaction conditions often include the use of solvents such as dichloromethane or acetonitrile, and catalysts like triethylamine to facilitate the reaction. The process may involve heating the reaction mixture to a specific temperature to achieve optimal yields.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired purity, yield, and cost-effectiveness. Industrial production often requires stringent control of reaction parameters, including temperature, pressure, and reaction time, to ensure consistent quality and performance of the final product.
Chemical Reactions Analysis
Types of Reactions
1-((4,6-Dimethoxy-1,3,5-triazin-2-yl)methyl)-3-(3,5-dimethylphenyl)urea can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The triazine ring can undergo nucleophilic substitution reactions with different nucleophiles, leading to the formation of substituted triazine derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous conditions.
Substitution: Various nucleophiles (e.g., amines, thiols); reactions often conducted in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while substitution reactions can produce a wide range of substituted triazine compounds.
Scientific Research Applications
1-((4,6-Dimethoxy-1,3,5-triazin-2-yl)methyl)-3-(3,5-dimethylphenyl)urea has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored as a potential therapeutic agent or as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals, agrochemicals, and advanced materials.
Mechanism of Action
The mechanism of action of 1-((4,6-Dimethoxy-1,3,5-triazin-2-yl)methyl)-3-(3,5-dimethylphenyl)urea involves its interaction with specific molecular targets and pathways. The triazine ring and urea moiety can interact with enzymes, receptors, or other biomolecules, leading to various biological effects. The exact mechanism depends on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
1,3,5-Triazine derivatives: Compounds with similar triazine rings but different substituents.
Urea derivatives: Compounds with urea moieties and varying side chains.
Uniqueness
1-((4,6-Dimethoxy-1,3,5-triazin-2-yl)methyl)-3-(3,5-dimethylphenyl)urea is unique due to its specific combination of a triazine ring and a urea moiety, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.
Properties
IUPAC Name |
1-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]-3-(3,5-dimethylphenyl)urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N5O3/c1-9-5-10(2)7-11(6-9)17-13(21)16-8-12-18-14(22-3)20-15(19-12)23-4/h5-7H,8H2,1-4H3,(H2,16,17,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KLJXINYLYXEVPR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)NC(=O)NCC2=NC(=NC(=N2)OC)OC)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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